molecular formula C13H17FN2O3 B14839845 Tert-butyl 2-(4-fluoro-6-formylpyridin-2-YL)ethylcarbamate

Tert-butyl 2-(4-fluoro-6-formylpyridin-2-YL)ethylcarbamate

Cat. No.: B14839845
M. Wt: 268.28 g/mol
InChI Key: PPFLOCGESJJPQM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-fluoro-6-formylpyridin-2-YL)ethylcarbamate is an organic compound with the molecular formula C11H13FN2O3 It is a derivative of pyridine, featuring a fluoro and formyl group on the pyridine ring, and a tert-butyl carbamate group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-fluoro-6-formylpyridin-2-YL)ethylcarbamate typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the fluoro and formyl groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions, often using ethyl halides under basic conditions.

    Introduction of the Carbamate Group: The final step involves the reaction of the ethyl chain with tert-butyl chloroformate in the presence of a base to form the carbamate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(4-fluoro-6-formylpyridin-2-YL)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-fluoro-6-formylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity to its targets through hydrogen bonding and van der Waals interactions. The carbamate group can increase the compound’s stability and bioavailability.

Comparison with Similar Compounds

    Tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate: Similar structure but with different substitution patterns on the pyridine ring.

    Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Contains a chloro group instead of a fluoro group.

    Tert-butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: A more complex derivative with additional functional groups.

Uniqueness: Tert-butyl 2-(4-fluoro-6-formylpyridin-2-YL)ethylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and formyl groups on the pyridine ring, along with the tert-butyl carbamate group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H17FN2O3

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-[2-(4-fluoro-6-formylpyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-5-4-10-6-9(14)7-11(8-17)16-10/h6-8H,4-5H2,1-3H3,(H,15,18)

InChI Key

PPFLOCGESJJPQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)F)C=O

Origin of Product

United States

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